[1,1'-Binaphthalene]-8,8'-dicarboxylic acid
Description
Molecular Architecture and Axial Chirality
The molecular architecture of [1,1'-Binaphthalene]-8,8'-dicarboxylic acid is fundamentally defined by its binaphthyl core structure, which consists of two naphthalene rings connected through a single carbon-carbon bond at the 1,1'-positions. This structural arrangement creates an axis of chirality along the connecting bond, establishing the compound as an example of axial chirality where the molecule contains two pairs of chemical groups in a non-planar arrangement about the chiral axis. The axial chirality in this system arises from the restricted rotation about the internaphthyl bond due to steric hindrance between the naphthalene ring systems, particularly when substituted at positions that create additional bulk or electronic interactions.
The carboxylic acid functional groups positioned at the 8,8'-locations create a unique electronic and steric environment compared to other positional isomers. The 8-position on each naphthalene ring is adjacent to the internaphthyl bond, placing the carboxylic acid groups in close proximity to each other when the molecule adopts certain conformations. This proximity enables the formation of intramolecular hydrogen bonds between the carboxylic acid groups, which has profound effects on the molecule's preferred conformation and its interactions with other molecules. The intramolecular hydrogen bonding capability distinguishes the 8,8'-isomer from other binaphthyl dicarboxylic acids and contributes to its unique supramolecular chemistry.
The stereochemical designation of this compound follows the Cahn-Ingold-Prelog priority rules for axially chiral compounds, where the enantiomers are labeled as (Ra) and (Sa). The chiral axis is viewed end-on, and the substituents are ranked according to their priority, with the carboxylic acid groups and the extended naphthalene systems determining the absolute configuration. The compound can exist as both enantiomers and as a racemic mixture, each exhibiting different crystallization behaviors and molecular recognition properties.
The molecular geometry demonstrates significant deviation from planarity due to the steric interactions between the naphthalene rings and the positioning of the carboxylic acid substituents. X-ray crystallographic studies have revealed that the dihedral angle between the two naphthalene planes varies depending on the crystalline environment and intermolecular interactions, typically ranging from approximately 64° to 68°. This geometry is considerably different from unsubstituted 1,1'-binaphthyl, which adopts a dihedral angle closer to 90°, indicating that the 8,8'-substitution pattern significantly influences the preferred molecular conformation.
Properties
IUPAC Name |
8-(8-carboxynaphthalen-1-yl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)17-11-3-7-13-5-1-9-15(19(13)17)16-10-2-6-14-8-4-12-18(20(14)16)22(25)26/h1-12H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDAODQNSVFBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=CC4=C3C(=CC=C4)C(=O)O)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067525 | |
| Record name | [1,1'-Binaphthalene]-8,8'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067525 | |
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Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29878-91-9 | |
| Record name | [1,1′-Binaphthalene]-8,8′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29878-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1'-Binaphthyl-8,8'-dicarboxylic acid | |
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| Record name | Dina acid | |
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| Record name | [1,1'-Binaphthalene]-8,8'-dicarboxylic acid | |
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| Record name | [1,1'-Binaphthalene]-8,8'-dicarboxylic acid | |
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| Record name | 1,1'-binaphthyl-8,8'-dicarboxylic acid | |
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| Record name | 1,1'-Binaphthyl-8,8'-dicarboxylic acid | |
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Preparation Methods
Starting Material and Key Reaction
- The classical synthesis starts with 1,8-naphthalimide , which undergoes hydrolysis to yield 1-amino-8-naphthoic acid sodium salt .
- This intermediate is then diazotized in concentrated hydrochloric acid to form the 1-amino-8-naphthoic acid diazonium salt .
- The diazonium salt undergoes reductive coupling catalyzed by copper salts to form the binaphthyl dicarboxylic acid.
Reaction Conditions and Catalysts
- Copper salts (both monovalent and divalent forms) serve as catalysts.
- The reaction typically occurs in a buffered aqueous system containing ammonia and sodium bicarbonate.
- The diazonium salt is slowly added to the reducing buffer solution containing copper catalysts.
- The copper catalyst cycles between copper(I) and copper(II) states, facilitating the coupling reaction.
Limitations
- The classical process generates large amounts of copper sludge and wastewater, posing environmental disposal challenges.
- The yield reported historically is around 75-85% but with significant environmental drawbacks.
Green Production Method (Recent Advances)
A patented green production method significantly improves yield and environmental compatibility by optimizing the catalyst regeneration and reaction conditions:
Key Innovations
- Use of hydroxylamine salts as reducing agents replacing monovalent copper ions for reduction condensation of the diazonium salt.
- The reaction buffer system consists of copper salts, hydroxylamine salt, ammonia water, and sodium bicarbonate, forming a sky-blue catalytic solution.
- The catalyst is regenerated continuously by reducing copper(II) tetrammine back to copper(I) diammine with hydroxylamine, maintaining catalytic activity.
- The generation of nitrogen gas during both catalyst consumption and regeneration accelerates the reaction and ensures completeness.
Process Steps
| Step | Description |
|---|---|
| 1 | Dissolve 1,8-naphthalimide in sodium hydroxide aqueous solution, heat to 100°C for hydrolysis, then cool. |
| 2 | Add sodium nitrite to form solution A containing diazonium salt precursor. |
| 3 | Diazotize by dropwise addition of solution A into cold (0-5°C) hydrochloric acid solution to form 1-amino-8-naphthoic acid diazonium salt. |
| 4 | Prepare reaction buffer: dissolve copper sulfate pentahydrate and hydroxylamine hydrochloride in water, add ammonia water and sodium bicarbonate, stir to sky-blue solution (catalyst). |
| 5 | Slowly add diazonium salt to reaction buffer under stirring. |
| 6 | Precipitate copper sulfide catalyst by adding sulfide ions (S²⁻), filter and recover catalyst. |
| 7 | Acidify mother liquor to pH ~2 with sulfuric acid to precipitate [1,1'-Binaphthalene]-8,8'-dicarboxylic acid, filter and dry. |
Reaction Yields and Environmental Benefits
- Yields improve by approximately 10% compared to classical methods, reaching near 90-95%.
- The process significantly reduces wastewater volume and toxic copper sludge.
- Catalyst regeneration and nitrogen evolution ensure rapid and complete reaction.
Comparative Data from Examples in Green Method
| Example | Hydroxylamine Hydrochloride (parts) | Copper Sulfate Pentahydrate (parts) | Ammonia Water (25%) (parts) | Sodium Bicarbonate (parts) | Yield (parts) |
|---|---|---|---|---|---|
| 1 | Not used (classical) | Not specified | Not specified | Not specified | 190.7 |
| 2 | 110 | 40 | 120 | 81 | 187 |
| 3 | 110 | Catalyst from example 1 | 145 | 81 | 187.5 |
Note: Parts correspond to scale in industrial batch preparation, showing slight variations in reagent proportions and yields.
Alternative Synthetic Routes
Oxidation of 2'-Methyl Substituted Binaphthyl Esters
- Another approach involves the synthesis of 1,1'-binaphthyl-2,2'-dicarboxylic acid by oxidation of the 2'-methyl substituent on isopropyl 2'-methyl-1,1'-binaphthyl-2-carboxylate.
- This route employs Grignard reagents and subsequent oxidation steps.
- Although this method targets a positional isomer (2,2'-dicarboxylic acid), it demonstrates alternative oxidative coupling strategies relevant to binaphthyl dicarboxylic acid synthesis.
Chiral Binaphthyl Dicarboxylic Acid Preparation
- Chiral binaphthyl dicarboxylic acids can be prepared via oxidation of precursors with sodium chlorite and hydrogen peroxide in tetrahydrofuran, followed by acid extraction and recrystallization.
- This method emphasizes stereochemical control and high purity, achieving yields over 90%.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Environmental Impact | Notes |
|---|---|---|---|---|
| Classical Copper-Catalyzed | 1,8-naphthalimide hydrolysis, diazotization, copper salts in ammonia buffer | 75-85 | High wastewater and copper sludge | Established but environmentally problematic |
| Green Copper-Hydroxylamine Catalyzed | Hydroxylamine hydrochloride, copper sulfate, ammonia, sodium bicarbonate buffer | ~90-95 | Reduced waste, catalyst recycling | Improved yield and eco-friendly |
| Oxidation of 2'-Methyl Binaphthyl Esters | Grignard reaction followed by oxidation | Good | Moderate | Targets positional isomer |
| Chiral Synthesis via Sodium Chlorite Oxidation | Sodium chlorite, H2O2 in THF, acid extraction | >90 | Moderate | For chiral derivatives |
Scientific Research Applications
Asymmetric Synthesis
[1,1'-Binaphthalene]-8,8'-dicarboxylic acid is widely utilized in asymmetric synthesis as a precursor for the development of chiral ligands and catalysts. Its ability to form stable chiral complexes with metal centers allows it to induce asymmetry in various chemical reactions. This property is particularly valuable in the synthesis of pharmaceuticals and fine chemicals, where enantiomeric purity is critical.
Catalytic Activity
The compound serves as a chiral Brønsted acid catalyst in organic synthesis reactions. It has been shown to facilitate a variety of transformations, including esterification and amination reactions, enhancing reaction rates and selectivity towards desired products.
Supramolecular Chemistry
Due to its capacity for self-assembly into complex structures, this compound has been investigated as a building block for supramolecular gels. These gels have potential applications in drug delivery systems and tissue engineering, where they can form three-dimensional networks that mimic biological tissues.
Biological Applications
Research has explored the potential of this compound in developing chiral drugs and bioactive molecules. Its unique structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.
Industrial Applications
In industry, this compound is used in producing advanced materials such as polymers and nanomaterials. Its chiral properties are leveraged to create materials with specific optical or electronic characteristics.
Case Study 1: Chiral Catalysis
A study demonstrated that this compound could be employed as a chiral ligand in palladium-catalyzed reactions. The results indicated improved enantioselectivity compared to traditional ligands due to its unique structural features.
Case Study 2: Supramolecular Gels
Research on supramolecular gels formed from this compound showed that these gels could encapsulate drug molecules effectively. The gels exhibited controlled release properties that are promising for drug delivery applications.
Case Study 3: Green Production Methods
Recent advancements in green chemistry have led to the development of environmentally friendly synthetic routes for producing this compound using copper-catalyzed methods that minimize waste generation while enhancing yield by approximately 10% over conventional methods .
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-8,8’-dicarboxylic acid in catalytic processes involves its ability to coordinate with metal centers, forming chiral complexes that can induce asymmetry in chemical reactions. The carboxylic acid groups play a crucial role in anchoring the compound to the metal center, while the naphthalene rings provide a rigid framework that enhances the chiral environment.
Comparison with Similar Compounds
Structural and Functional Differences
Key binaphthalene dicarboxylic acid isomers and related compounds are compared below:
Physical and Chemical Properties
- Acidity : The 8,8'-isomer’s acidity (pKa ~3.32 predicted for its dimethoxy derivative ) is influenced by electron-withdrawing effects of the carboxyl groups.
- Crystallinity : The 8,8'-isomer forms dense, salt-like aggregates due to strong hydrogen bonding with bases, while the 2,2'-isomer adopts open frameworks for guest inclusion .
- Thermal Stability : Biphenyldicarboxylates (e.g., Ce-bpdc) exhibit higher thermal stability (>300°C) compared to binaphthyl derivatives .
Biological Activity
[1,1'-Binaphthalene]-8,8'-dicarboxylic acid, commonly referred to as Dina acid, is a chiral compound with significant potential in various fields of chemistry and biology. Its unique structure, featuring two naphthalene rings connected at their 1 and 1' positions with carboxylic acid groups at the 8 and 8' positions, endows it with distinct optical and chemical properties. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.
- Chemical Formula : C22H14O4
- Molecular Weight : 342.34 g/mol
- Chirality : The compound exhibits axial chirality due to restricted rotation around the bond linking the two naphthalene units. This property is crucial for its biological interactions and applications in supramolecular chemistry.
1. Catalytic Activity
This compound serves as a chiral Brønsted acid catalyst in organic synthesis reactions. Its ability to facilitate various reactions makes it valuable in synthesizing complex organic molecules.
2. Supramolecular Chemistry
Due to its capacity for self-assembly into complex structures, this compound has been investigated as a building block for supramolecular gels. These gels have potential applications in drug delivery systems and tissue engineering, where they can form three-dimensional networks that mimic biological tissues.
3. Optical Stability
Research indicates that the optical stability of binaphthyl derivatives can be enhanced through specific substitution patterns. For instance, larger substituents at the 2,2' positions improve stability compared to simpler derivatives . This characteristic is particularly important for developing photonic materials and sensors.
The biological activity of this compound can be attributed to several mechanisms:
- Chiral Recognition : Its chirality allows it to interact selectively with other chiral molecules, which is essential in drug design and synthesis.
- Self-Assembly : The ability to form supramolecular structures enhances its functionality in biological systems, such as targeted drug delivery.
- Catalytic Efficiency : As a catalyst, it can lower activation energy barriers for various chemical reactions, facilitating processes that are critical in biological contexts.
Case Study 1: Supramolecular Gels
Research has demonstrated that this compound can form hydrogels that exhibit significant mechanical strength and biocompatibility. These gels were tested for their ability to encapsulate drugs and release them in a controlled manner, showcasing their potential for use in biomedical applications.
Case Study 2: Chiral Catalysis
In a study focusing on asymmetric synthesis, this compound was employed as a ligand in catalytic reactions. The results indicated that it could effectively promote enantioselective transformations, leading to products with high optical purity .
Comparative Analysis
The following table summarizes the key properties and applications of this compound compared to other binaphthyl derivatives:
| Property/Application | This compound | Other Binaphthyl Derivatives |
|---|---|---|
| Chirality | High | Variable |
| Catalytic Activity | Yes | Yes |
| Supramolecular Gel Formation | Yes | Limited |
| Optical Stability | Enhanced with specific substitutions | Varies widely |
Q & A
Q. What are the established synthetic routes for [1,1'-Binaphthalene]-8,8'-dicarboxylic acid, and how can enantiomeric purity be ensured?
A three-step method starting from chiral 1,1'-binaphthalene-2,2'-diol has been optimized: (1) triflation of hydroxyl groups, (2) methoxycarbonylation under mild pressure (using an air bag), and (3) hydrolysis to yield the dicarboxylic acid. This approach achieves up to 62% overall yield and 99% enantiomeric excess (ee). Key steps include avoiding high-pressure equipment and rigorous purification after hydrolysis (e.g., recrystallization or chiral chromatography) .
Q. How should researchers handle and store this compound to ensure safety and stability?
While specific safety data for this compound is limited, analogous biphenyl dicarboxylic acids (e.g., [1,1'-biphenyl]-4,4'-dicarboxylic acid) suggest standard precautions: use PPE (gloves, goggles), avoid inhalation of dust, and store in a cool, dry environment. No special fire/explosion measures are required, but contamination should be minimized by sealing containers .
Q. What role does this compound play in metal-organic frameworks (MOFs)?
As a ditopic linker, its rigid binaphthyl backbone and carboxylate groups enable coordination with metal clusters (e.g., Zn, Zr) to form MOFs with tunable porosity. The axial chirality of the binaphthyl core can introduce enantioselective properties in frameworks for gas separation or catalysis .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- NMR (¹H/¹³C) to confirm structure and purity.
- HPLC with chiral columns to determine enantiomeric excess.
- X-ray crystallography to resolve stereochemistry and MOF topology.
- FTIR to track carboxylate coordination in MOFs .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing anhydrides or hypervalent iodine derivatives of this compound?
Anhydride formation from this compound requires careful dehydration. A catalytic system (MgCl₂ + di-tert-butyl dicarbonate) improves anhydride yields to 73% compared to traditional methods (thionyl chloride, 36–46%). For hypervalent iodine reagents, reactivity challenges arise due to steric hindrance; pre-functionalization of the iodine center or using electron-deficient aryl iodides may enhance success .
Q. What strategies address contradictions in MOF stability when using chiral dicarboxylic acid linkers?
Comparative studies with non-chiral analogues (e.g., biphenyl-4,4'-dicarboxylic acid) reveal that binaphthyl-based MOFs may exhibit lower thermal stability due to steric strain. Strategies include:
Q. How does bromination of this compound affect its electronic properties, and what side reactions must be controlled?
Bromination (e.g., in sulfuric acid) introduces electron-withdrawing groups, altering π-conjugation and acidity. Side reactions like over-bromination or ring-opening can occur; monitoring reaction time, temperature, and stoichiometry is critical. GC-MS or MALDI-TOF can track intermediates .
Q. What computational tools predict the performance of this compound in enantioselective catalysis?
Density functional theory (DFT) models assess host-guest interactions in chiral MOFs, while molecular docking simulations evaluate binding affinities for substrates. Machine learning frameworks trained on existing MOF databases can propose optimal metal-linker combinations .
Q. How do purification methods impact the catalytic activity of MOFs derived from this linker?
Residual solvents or unreacted linker molecules can block pores. Soxhlet extraction with dimethylformamide (DMF) or supercritical CO₂ drying enhances porosity. Activation protocols (e.g., heating under vacuum) must avoid framework collapse .
Q. What are the challenges in scaling up enantioselective synthesis while maintaining ee?
Batch-to-batch variability in triflation and carboxylation steps can reduce ee. Continuous-flow systems improve reproducibility by controlling reaction parameters (pressure, temperature). Real-time monitoring via inline spectroscopy ensures consistency .
Methodological Notes
- Contradictions in Synthesis : reports high-yield methoxycarbonylation, while highlights reactivity limitations in hypervalent iodine chemistry. This underscores the need for condition-specific optimization.
- MOF Design : emphasizes the importance of secondary building units (SBUs) for framework topology, which may differ for chiral vs. non-chiral linkers.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
